molecular formula C24H24N4O3S B2736610 1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE CAS No. 878064-62-1

1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B2736610
CAS No.: 878064-62-1
M. Wt: 448.54
InChI Key: HTHNKIFIOFPURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of quinoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline and pyrimidine intermediates. The quinoline intermediate can be synthesized through the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . The pyrimidine intermediate is often prepared via cyclocondensation reactions involving appropriate amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions include various substituted quinoline and pyrimidine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death . The pyrimidine moiety can inhibit enzymes involved in nucleotide synthesis, further contributing to its bioactivity .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-16-9-11-18(12-10-16)26-22(30)19-14-25-24(27(2)23(19)31)32-15-21(29)28-13-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-12,14H,5,7,13,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHNKIFIOFPURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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